molecular formula C16H18N2O B7474120 (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone

(4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone

Cat. No. B7474120
M. Wt: 254.33 g/mol
InChI Key: IRDWPCGJPUURTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone, also known as MQM is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to have potential applications in the treatment of various diseases, including cancer and neurological disorders. In

Mechanism of Action

The exact mechanism of action of (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone is not fully understood, but it is believed to act by targeting various signaling pathways involved in cancer growth and neurodegeneration. (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone has been found to inhibit the activity of various enzymes and proteins involved in these pathways, including PI3K/Akt, NF-κB, and MAPK.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone has been found to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It has also been found to inhibit angiogenesis and promote cell cycle arrest. In addition, (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone has been found to have neuroprotective effects by reducing neuronal damage and promoting neuronal survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone in lab experiments is its high potency and specificity. It has been found to be effective at low concentrations, which reduces the risk of toxicity and side effects. However, one of the limitations of using (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone. One area of research is to further explore its potential applications in the treatment of cancer and neurological disorders. Another area of research is to develop more efficient synthesis methods for (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone, which could improve its yield and reduce its cost. Finally, more studies are needed to fully understand the mechanism of action of (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone and its potential side effects.

Synthesis Methods

The synthesis of (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone involves the reaction of 4-methylpiperidine with quinoline-5-carboxaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then purified using column chromatography to obtain pure (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone. The yield of (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone can be improved by using different solvents and catalysts.

Scientific Research Applications

(4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone has been extensively studied for its potential applications in the treatment of cancer and neurological disorders. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(4-methylpiperidin-1-yl)-quinolin-5-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-12-7-10-18(11-8-12)16(19)14-4-2-6-15-13(14)5-3-9-17-15/h2-6,9,12H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDWPCGJPUURTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C3C=CC=NC3=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone

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